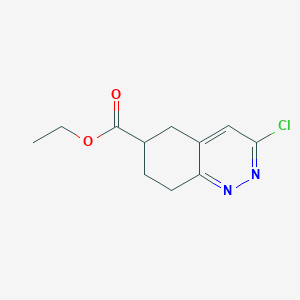

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

CAS No.: 1955514-47-2

Cat. No.: VC2889560

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955514-47-2 |

|---|---|

| Molecular Formula | C11H13ClN2O2 |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate |

| Standard InChI | InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 |

| Standard InChI Key | DTUWOUNSLGZNGY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl |

| Canonical SMILES | CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl |

Introduction

Chemical Structure and Identification

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is a cinnoline derivative with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68-240.69 g/mol . This heterocyclic compound contains a chloro-substituted tetrahydrocinnoline core with an ethyl carboxylate functional group at the 6-position.

Identification Parameters

The compound is primarily identified through the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1955514-47-2 |

| Molecular Formula | C11H13ClN2O2 |

| Molecular Weight | 240.68-240.69 g/mol |

| IUPAC Name | Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate |

| Standard InChI | InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 |

| Standard InChIKey | DTUWOUNSLGZNGY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl |

| PubChem Compound ID | 91811782 |

Physical and Chemical Properties

Structural Characteristics

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate features a partially saturated cinnoline ring system with a chlorine substituent at the 3-position and an ethyl carboxylate group at the 6-position. The tetrahydro prefix indicates that four hydrogen atoms have been added to the cinnoline ring system, reducing some of the double bonds in the parent structure.

Computational Chemistry Data

The following computational parameters provide insight into the compound's physicochemical properties and potential drug-like characteristics :

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 52.08 |

| LogP | 1.798 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

These properties suggest the compound has moderate lipophilicity and a relatively small polar surface area, potentially allowing for membrane permeability, which is an important consideration for drug development .

Synthesis and Preparation

Related Synthetic Methods

Related research on pyridazine compounds, which share structural similarities with cinnolines, suggests potential synthetic pathways involving 4-chloro-1,2-diaza-1,3-butadienes and active methylene compounds . These approaches might be adapted for cinnoline synthesis, particularly for creating the diazene functionality characteristic of these heterocycles.

| Classification Parameter | Details |

|---|---|

| GHS Pictogram | GHS06 |

| Signal Word | Danger |

| UN Number | 2811 |

| Hazard Class | 6.1 |

| Packing Group | III |

| Hazard Statements | H301-H311-H331 (Toxic if swallowed, in contact with skin, or if inhaled) |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P361-P403+P233-P405-P501 |

Research Limitations and Future Directions

The available literature on Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate remains somewhat limited, suggesting several potential areas for future research:

-

Detailed synthesis protocols specifically optimized for this compound

-

Comprehensive biological activity screening

-

Structure-activity relationship studies comparing this compound with related cinnoline derivatives

-

Exploration of potential applications beyond its current use as a synthetic intermediate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume